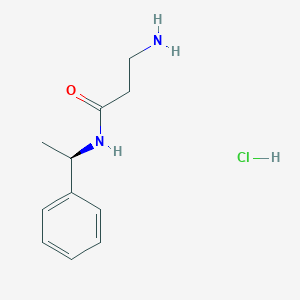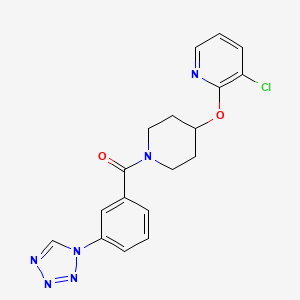
(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of phenylethylamine, a primary amine that is often used in the synthesis of various pharmaceuticals . It has a chiral center, indicated by the ® notation, which means it has a specific spatial arrangement of its atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenylethyl group, an amine group, and a propanamide group. The ® notation indicates the configuration of the chiral center .Chemical Reactions Analysis
Phenylethylamine derivatives can participate in a variety of chemical reactions. For example, they can act as bases, accepting a proton to form substituted ammonium ions .Physical And Chemical Properties Analysis
As an amine, this compound would be expected to have basic properties. It could potentially form salts with acids, which are often more soluble in water .Applications De Recherche Scientifique
Asymmetric Synthesis of β-Amino Acids
The asymmetric synthesis of β-amino acids is a significant area of research due to their importance in bioactive compounds and pharmaceuticals. One study demonstrates a method for preparing chiral derivatives of β-Ala containing the α-phenylethyl group, which are useful starting materials for the asymmetric synthesis of β-amino acids. This process involves microwave irradiation for efficient condensation reactions, highlighting a novel strategy for synthesizing biologically relevant α-substituted-β-amino acids using inexpensive, commercially available β-Ala and either (R)- or (S)-α-phenylethylamine as chiral auxiliaries. The protocol is noted for its simplicity and efficiency, making it a valuable addition to synthetic organic chemistry (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).
Synthesis of Isoxazole Derivatives
Another research application involves the synthesis and evaluation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for their muscle relaxant and anticonvulsant activities. This study underlines the importance of the structure-activity relationship in designing compounds with potential therapeutic benefits. It was found that specific optical isomers exhibit significant differences in potency, indicating the critical role of chirality in medicinal chemistry (Tatee et al., 1986).
Anticonvulsant Studies
Further research includes the synthesis and anticonvulsant studies of N-Benzyl-3-[(chlorophenyl)amino]propanamides, demonstrating the active potential of these compounds against seizures in mice models. This study highlights the potential of such derivatives for the development of new anticonvulsant drugs with favorable therapeutic indices and minimal toxicity (Idris, Ayeni, & Sallau, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-N-[(1R)-1-phenylethyl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIKJKHWCWIDEF-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-N-(1-phenylethyl)propanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)
![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)
![7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382842.png)
![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)

![ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2382851.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2382852.png)
![3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382853.png)
![3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2382854.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2382855.png)